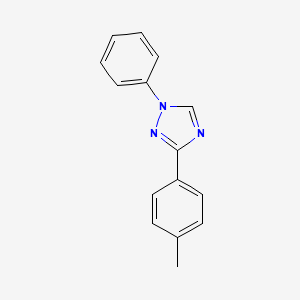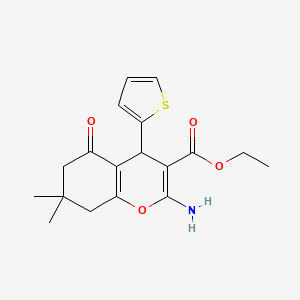
Imidazole, 4-heptadecafluorooctyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 4-heptadecafluorooctyl- is a specialized derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The addition of the 4-heptadecafluorooctyl group introduces unique properties to the compound, making it valuable in various scientific and industrial applications. This compound is known for its stability, hydrophobicity, and potential use in surface treatments and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Imidazole, 4-heptadecafluorooctyl- typically involves the introduction of the heptadecafluorooctyl group to the imidazole ring. One common method is the nucleophilic substitution reaction where the imidazole ring is reacted with a heptadecafluorooctyl halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Imidazole, 4-heptadecafluorooctyl- can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The heptadecafluorooctyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Heptadecafluorooctyl halide in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups to the heptadecafluorooctyl chain.
Applications De Recherche Scientifique
Imidazole, 4-heptadecafluorooctyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Medicine: Explored for its antimicrobial properties and potential use in coatings for medical devices.
Industry: Utilized in surface treatments and coatings to impart hydrophobic and oleophobic properties to materials.
Mécanisme D'action
The mechanism of action of Imidazole, 4-heptadecafluorooctyl- involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The heptadecafluorooctyl group enhances the compound’s ability to interact with lipid membranes and hydrophobic surfaces, making it effective in applications such as surface coatings and drug delivery.
Comparaison Avec Des Composés Similaires
Imidazole: The parent compound with a simpler structure and different properties.
1-Methylimidazole: A methylated derivative with different reactivity and applications.
2-Phenylimidazole: A phenyl-substituted derivative with unique properties and uses.
Uniqueness: Imidazole, 4-heptadecafluorooctyl- stands out due to its highly hydrophobic heptadecafluorooctyl group, which imparts unique properties such as enhanced stability, hydrophobicity, and potential for use in specialized applications like surface treatments and coatings. This makes it distinct from other imidazole derivatives that lack such a long fluorinated chain.
Propriétés
Numéro CAS |
81769-56-4 |
|---|---|
Formule moléculaire |
C11H3F17N2 |
Poids moléculaire |
486.13 g/mol |
Nom IUPAC |
5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-imidazole |
InChI |
InChI=1S/C11H3F17N2/c12-4(13,3-1-29-2-30-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H,(H,29,30) |
Clé InChI |
ZJGFRIPXEMYHFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)

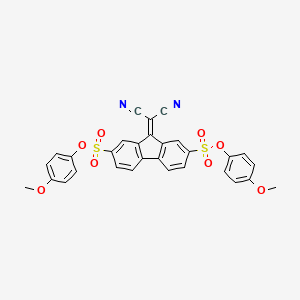
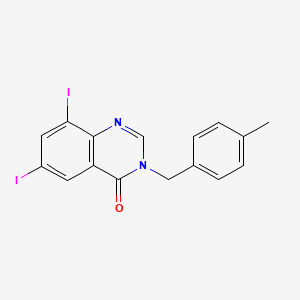
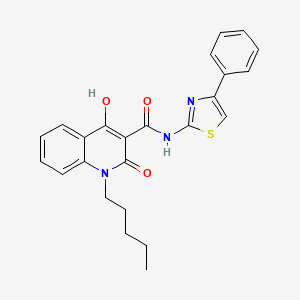

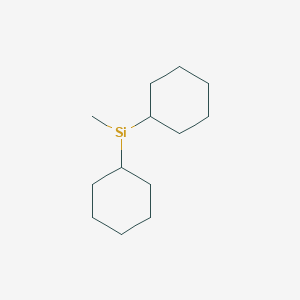
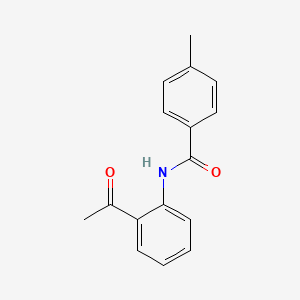
![Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-](/img/structure/B11991995.png)
![Ethyl [(3,4-dichlorophenyl)carbamoyl]formate](/img/structure/B11992006.png)
![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992011.png)
